An In-depth Technical Guide to the Pharmacokinetics and Metabolism of 1-Methyl-ethinylestradiol (Mestranol)
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of 1-Methyl-ethinylestradiol (Mestranol)
Introduction
1-Methyl-ethinylestradiol, more commonly known as mestranol, is a synthetic estrogen that has been a component of oral contraceptives for decades. From a pharmacological standpoint, mestranol is a fascinating molecule due to its nature as a prodrug. It is biologically inactive until it undergoes metabolic activation.[1][2][3] This guide provides a comprehensive technical overview of the pharmacokinetics and metabolism of mestranol, designed for researchers, scientists, and drug development professionals. We will delve into the absorption, distribution, metabolism, and excretion (ADME) profile of mestranol, with a particular focus on the enzymatic processes that govern its bioactivation and subsequent metabolic fate.
Pharmacokinetic Profile
The clinical efficacy and safety of mestranol are intrinsically linked to its pharmacokinetic properties. A key aspect to understand is that the estrogenic effects of mestranol are not due to the compound itself, but rather its active metabolite, ethinylestradiol (EE).[1][2][4]
Absorption
Following oral administration, mestranol is rapidly absorbed from the gastrointestinal tract.[1] However, it undergoes significant first-pass metabolism in both the gut wall and the liver.[5][6] This extensive first-pass effect means that a substantial portion of the administered dose is metabolized before it reaches systemic circulation.
Distribution
As a lipophilic compound, mestranol has a greater affinity for adipose tissues.[1] This characteristic can influence its distribution and accumulation in the body. The active metabolite, ethinylestradiol, is approximately 98% bound to plasma proteins, primarily albumin.[7]
Metabolism and Bioactivation
The central event in the metabolism of mestranol is its O-demethylation to the pharmacologically active ethinylestradiol.[1][2][4] This bioactivation step is crucial for its estrogenic activity.
In vitro studies utilizing human liver microsomes have definitively identified Cytochrome P450 2C9 (CYP2C9) as the primary enzyme responsible for the demethylation of mestranol to ethinylestradiol.[4][8] The strong inhibition of this conversion by sulfaphenazole, a specific CYP2C9 inhibitor, underscores the major contribution of this enzyme.[4] Conversely, inhibitors of other CYP isoforms, such as troleandomycin (CYP3A4 inhibitor) and quinidine (CYP2D6 inhibitor), show no significant impact on mestranol demethylation.[4]
The metabolic conversion of mestranol is a single, yet critical, step for its therapeutic action.
Caption: Metabolic activation of mestranol to ethinylestradiol via O-demethylation, primarily mediated by CYP2C9 in the liver.
Further Metabolism of Ethinylestradiol
Once formed, ethinylestradiol undergoes extensive metabolism. The primary pathways are aromatic hydroxylation, followed by conjugation.
-
Phase I Metabolism (Hydroxylation): Ethinylestradiol is hydroxylated at various positions on the aromatic ring, with 2-hydroxylation being a major pathway. This is catalyzed by several cytochrome P450 enzymes, including CYP3A4, CYP2C9, CYP1A1, CYP1A2, CYP2B1, CYP3A5, and CYP3A7.[9]
-
Phase II Metabolism (Conjugation): The hydroxylated metabolites, as well as ethinylestradiol itself, are then conjugated with sulfate and glucuronic acid to form more water-soluble compounds that can be readily excreted.[9] Ethinylestradiol sulphate is a major circulating metabolite.[10]
Caption: Major metabolic pathways of ethinylestradiol, involving Phase I hydroxylation by CYP enzymes and Phase II conjugation.
Excretion
The metabolites of mestranol, primarily in the form of ethinylestradiol conjugates, are excreted in both the urine and feces.[1] The enterohepatic recirculation of ethinylestradiol and its metabolites can contribute to the significant inter-individual variability observed in its pharmacokinetics.[5]
Pharmacokinetic Parameters and Bioequivalence
A critical aspect for drug development professionals is the concept of bioequivalence. It has been established that a 50 microgram oral dose of mestranol is pharmacokinetically bioequivalent to a 35 microgram dose of ethinylestradiol.[5][11] This is due to the incomplete conversion of mestranol to ethinylestradiol.
| Parameter | Mestranol (50 µg) | Ethinylestradiol (35 µg) | Reference |
| Bioequivalent Dose | 50 µg | 35 µg | [5][11] |
| Active Moiety | Ethinylestradiol | Ethinylestradiol | [1][2][4] |
| Primary Metabolizing Enzyme | CYP2C9 | N/A (already active) | [4][8] |
| Inter-individual Variability in AUC of EE | High (CV ~57%) | High (CV ~47%) | [11] |
| Intra-individual Variability in AUC of EE | High (CV ~42%) | High (CV ~41%) | [11] |
AUC: Area Under the Curve; CV: Coefficient of Variation
The high degree of inter- and intra-individual variability in the plasma levels of ethinylestradiol, regardless of whether the parent drug is mestranol or ethinylestradiol itself, presents a significant challenge in predicting patient response.[5][11][12] This variability can be attributed to genetic polymorphisms in metabolizing enzymes (like CYP2C9), differences in gut microbial composition affecting enterohepatic circulation, and other environmental factors.
Experimental Protocols for Studying Mestranol Metabolism
To elucidate the metabolic pathways of mestranol and quantify its conversion to ethinylestradiol, robust in vitro and analytical methodologies are essential.
In Vitro Metabolism using Human Liver Microsomes
This experimental setup is the gold standard for identifying the primary enzymes involved in the metabolism of a drug candidate.
Objective: To determine the kinetic parameters of mestranol demethylation and identify the specific CYP450 isoforms involved.
Methodology:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine human liver microsomes (pooled from multiple donors to average out genetic variability), a NADPH-generating system (to provide the necessary cofactors for CYP450 activity), and a phosphate buffer (to maintain physiological pH).
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Add mestranol (dissolved in a suitable solvent like methanol or DMSO at a low final concentration to avoid solvent effects) to the pre-incubated mixture to initiate the metabolic reaction.
-
-
Incubation:
-
Incubate the reaction at 37°C in a shaking water bath for a specified period (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which precipitates the proteins and halts enzymatic activity.
-
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
-
Collect the supernatant, which contains the parent drug and its metabolites.
-
The supernatant can be directly injected into an LC-MS/MS system or further processed (e.g., evaporation and reconstitution) if concentration is needed.
-
-
CYP450 Isoform Identification (Reaction Phenotyping):
-
To identify the specific CYP isoforms involved, perform a series of incubations in the presence of selective chemical inhibitors for each major CYP isoform (e.g., sulfaphenazole for CYP2C9, ketoconazole for CYP3A4, etc.). A significant decrease in the formation of ethinylestradiol in the presence of a specific inhibitor points to the involvement of that particular enzyme.
-
Caption: Experimental workflow for in vitro metabolism studies of mestranol using human liver microsomes.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred analytical technique for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity and selectivity.
Objective: To accurately quantify the concentrations of mestranol and ethinylestradiol in plasma or microsomal incubates.
Methodology:
-
Sample Preparation:
-
Perform protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering components from the biological matrix.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) to separate mestranol and ethinylestradiol from each other and from matrix components.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is directed to the mass spectrometer.
-
Use electrospray ionization (ESI) in positive or negative ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific product ion in the third quadrupole. This provides a high degree of selectivity.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations of mestranol and ethinylestradiol in the same biological matrix.
-
The concentration of the analytes in the unknown samples is determined by comparing their peak areas to the calibration curve.
-
Conclusion
The pharmacokinetics and metabolism of 1-Methyl-ethinylestradiol are characterized by its role as a prodrug, with its clinical effects being mediated by its active metabolite, ethinylestradiol. The O-demethylation of mestranol is a critical bioactivation step, predominantly catalyzed by CYP2C9. The subsequent metabolism of ethinylestradiol is complex, involving multiple CYP450 isoforms and conjugation pathways. The significant inter- and intra-individual variability in the pharmacokinetics of the active moiety highlights the importance of considering patient-specific factors in therapy. The experimental protocols outlined in this guide provide a framework for the continued investigation of the metabolic fate of mestranol and other xenobiotics. A thorough understanding of these principles is paramount for the development of safer and more effective hormonal therapies.
References
-
Goldzieher, J. W., & Fotherby, K. (1990). Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications. American journal of obstetrics and gynecology, 163(1 Pt 2), 318–322. [Link]
-
Guengerich, F. P. (1997). Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. The Journal of Clinical Pharmacology, 37(4), 324-330. [Link]
-
Goldzieher, J. W. (1990). Pharmacokinetics of ethinyl estradiol and mestranol. American journal of obstetrics and gynecology, 163(6 Pt 2), 2114–2119. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6291, Mestranol. Retrieved from [Link]
-
Wikipedia contributors. (2024, January 15). Pharmacokinetics of estradiol. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 28). Mestranol. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Back, D. J., Breckenridge, A. M., Crawford, F. E., MacIver, M., Orme, M. L., & Rowe, P. H. (1979). The in vitro metabolism of ethinyloestradiol, mestranol and levonorgestrel by human jejunal mucosa. British journal of clinical pharmacology, 8(4), 331–335. [Link]
-
Kuhnz, W., Pfeffer, M., & Al-Yacoub, G. (1991). Pharmacokinetics of three bioequivalent norethindrone/mestranol-50 micrograms and three norethindrone/ethinyl estradiol-35 micrograms OC formulations: are "low-dose" pills really lower?. Contraception, 44(6), 595–608. [Link]
-
Kraychy, S., & Buss, A. D. (1968). Metabolism of oral contraceptive drugs. The formation and disappearance of metabolites of norethindrone and mestranol after intravenous and oral administration. Steroids, 11(5), 725–740. [Link]
-
PharmGKB. (n.d.). Ethinyl estradiol. Retrieved from [Link]
-
OpenRiver. (n.d.). Concentration of Mestranol in Wastewater using High-Performance liquid chromatography. Retrieved from [Link]
-
Fotherby, K. (1977). Pharmacokinetics of ethinyloestradiol in humans. Journal of biosocial science. Supplement, 4, 123–132. [Link]
-
Wang, L., et al. (2019). Substrate inhibition curves for mestranol demethylation from... ResearchGate. Retrieved from [Link]
-
Back, D. J., Breckenridge, A. M., Crawford, F. E., MacIver, M., Orme, M. L., & Rowe, P. H. (1979). The in vitro metabolism of ethinyloestradiol, mestranol and levonorgestrel by human jejunal mucosa. British Journal of Clinical Pharmacology, 8(4), 331–335. [Link]
Sources
- 1. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mestranol - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of ethinyl estradiol and mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vitro metabolism of ethinyloestradiol, mestranol and levonorgestrel by human jejunal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. The in vitro metabolism of ethinyloestradiol, mestranol and levonorgestrel by human jejunal mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of three bioequivalent norethindrone/mestranol-50 micrograms and three norethindrone/ethinyl estradiol-35 micrograms OC formulations: are "low-dose" pills really lower? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
